molecular formula C6H11BrS B8337240 3-Bromomethyltetrahydrothiopyran

3-Bromomethyltetrahydrothiopyran

Cat. No.: B8337240
M. Wt: 195.12 g/mol
InChI Key: YXCCLLOXOQRJHZ-UHFFFAOYSA-N
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Description

3-Bromomethyltetrahydrothiopyran is a sulfur-containing heterocyclic compound featuring a six-membered thiopyran ring substituted with a bromomethyl group at the 3-position. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals. The bromomethyl group acts as a versatile leaving group, enabling functionalization of the thiopyran scaffold .

Properties

Molecular Formula

C6H11BrS

Molecular Weight

195.12 g/mol

IUPAC Name

3-(bromomethyl)thiane

InChI

InChI=1S/C6H11BrS/c7-4-6-2-1-3-8-5-6/h6H,1-5H2

InChI Key

YXCCLLOXOQRJHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)CBr

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
3-Bromomethyltetrahydrothiopyran has been investigated for its antimicrobial properties. Studies have indicated that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi. For example, compounds derived from this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects.

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.22-Bactericidal
10--Fungicidal
130.25-Bactericidal

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules, including NRF2 activators, which are being explored for their potential in treating chronic obstructive pulmonary disease and other oxidative stress-related conditions. The synthesis pathway typically involves the hydrogenation of functional groups, allowing for the efficient production of target compounds with therapeutic potential .

Industrial Applications

The industrial relevance of this compound lies in its potential for large-scale production due to the simplicity of its synthesis process and the availability of raw materials. The methods developed for its synthesis are designed to be environmentally friendly, aligning with green chemistry principles.

Table 2: Synthesis Methods and Yield

MethodYield (%)Advantages
High-pressure hydrogenation>90High yield, simple operation
Cyclization with phosphoric acid>85Efficient use of basic chemicals

Case Studies

Several studies have highlighted the utility of this compound in drug development:

  • Case Study 1: NRF2 Activators
    Research published in PLOS ONE discusses the role of NRF2 activators derived from this compound in managing oxidative stress-related diseases. These activators demonstrate potential therapeutic effects not only in respiratory diseases but also in autoimmune conditions .
  • Case Study 2: Antitubercular Agents
    Another study explored the modification of this compound derivatives to enhance their efficacy against Mycobacterium tuberculosis. The findings suggest that specific modifications can lead to improved potencies compared to traditional antitubercular drugs .

Comparison with Similar Compounds

3-(2-Bromoethoxy)tetrahydro-2H-pyran

  • Structure : Contains an oxygen-based pyran ring with a bromoethoxy substituent (vs. sulfur in thiopyran and bromomethyl in 3-Bromomethyltetrahydrothiopyran).
  • Synthesis: Typically prepared via bromination of ethoxy-substituted pyran precursors. Notably, the molecular formula listed in commercial sources (H₂O) is erroneous; the correct formula is C₇H₁₃BrO₂ .
  • Reactivity : The bromoethoxy group is less sterically hindered than bromomethyl, favoring nucleophilic substitutions at the β-position.
  • Applications : Used as a pharmaceutical intermediate, similar to this compound, but with distinct regioselectivity in reactions .

Tetrahydrobenzo[b]pyran Derivatives

  • Structure: Features a fused benzene ring to the pyran scaffold (vs. non-fused thiopyran).
  • Synthesis : Catalyzed by tetrabutylammonium bromide (TBABr) under neutral conditions, achieving high yields (85–92%) .
  • Reactivity : The electron-rich aromatic ring enhances electrophilic substitution, unlike the sulfur-mediated electronic effects in thiopyrans.
  • Applications : Primarily used in dye and antioxidant synthesis, diverging from the alkylation/functionalization roles of bromomethyl-substituted analogs .

Tetrachloromonospirocyclotriphosphazenes

  • Structure : Phosphazene-based spirocyclic compounds (vs. thiopyran’s sulfur ring).
  • Synthesis : Derived from diamines and phosphazenes via multi-step reactions requiring triethylamine (Et₃N) and THF, with rigorous purification .
  • Reactivity : Chlorine substituents enable nucleophilic substitutions, but the phosphazene backbone limits compatibility with thiopyran-based reaction conditions.
  • Applications : Specialized in materials science (e.g., flame retardants), contrasting with the pharmaceutical focus of bromomethylthiopyrans .

Research Findings and Insights

  • Synthetic Efficiency : TBABr-catalyzed methods (e.g., for tetrahydrobenzo[b]pyrans) achieve higher yields (85–92%) under milder conditions compared to thiopyran syntheses, which often require extended reaction times (3 days) and stringent purification .
  • Electronic Effects : Sulfur in thiopyrans increases nucleophilicity at the α-carbon, enhancing bromomethyl group reactivity compared to oxygen analogs .
  • Structural Limitations: Fused-ring systems (e.g., tetrahydrobenzo[b]pyran) restrict functionalization sites, whereas non-fused thiopyrans offer greater flexibility for derivatization .

Preparation Methods

Preparation of 3-Formyltetrahydrothiopyran

The hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran serves as a critical precursor step. As demonstrated in CA1230125A, this reaction employs Raney nickel under hydrogen pressures of 20 bar at 90°C, achieving a 91% yield in ethyl acetate solvent. The intermediate 3-formyl-5,6-dihydro-2H-thiopyran is synthesized via acid-catalyzed cyclization of bis(β-formylethyl) sulfides or 3-formyl-4-hydroxytetrahydrothiopyrans. For instance, phosphoric acid (37% w/w) facilitates this cyclization at 85°C in 1,1,2-trichloroethane, yielding the dihydro precursor.

Reduction to 3-Hydroxymethyltetrahydrothiopyran

The aldehyde group in 3-formyltetrahydrothiopyran is reduced to a primary alcohol using sodium borohydride (NaBH4) in methanol at 0–25°C. This step typically achieves ~85% yield under standard conditions, though catalytic hydrogenation with palladium on carbon (Pd/C) offers an alternative pathway.

Bromination to 3-Bromomethyltetrahydrothiopyran

The hydroxymethyl derivative undergoes bromination using phosphorus tribromide (PBr3) in diethyl ether under reflux. This SN2 substitution proceeds with ~78% efficiency, forming the target bromomethyl group. Alternatives like thionyl bromide (SOBr2) or hydrobromic acid (HBr) with sulfuric acid may also be employed, though PBr3 minimizes side reactions.

Table 1: Reaction Parameters for Reduction-Bromination Route

StepReactionConditionsCatalyst/SolventYield (%)
1HydrogenationH₂, 90°C, 20 barRaney Ni, ethyl acetate91
2Aldehyde reductionNaBH₄, 0°C, 2 hrMethanol85*
3BrominationPBr₃, reflux, 4 hrDiethyl ether78*

Direct Bromination of 3-Methyltetrahydrothiopyran

Radical Bromination Strategies

Direct bromination of 3-methyltetrahydrothiopyran using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride (CCl₄) under UV light selectively targets the methyl group. This method, however, faces challenges in regioselectivity due to competing ring bromination. Preliminary studies suggest yields of 40–60% under optimized conditions.

Electrophilic Bromination

Electrophilic agents like bromine (Br₂) in acetic acid at 50°C achieve partial bromination but require precise stoichiometry to avoid over-bromination. Catalytic Lewis acids (e.g., FeBr₃) enhance selectivity, though yields remain moderate (~50%).

Table 2: Direct Bromination Methods

MethodConditionsReagentsYield (%)
Radical brominationNBS, AIBN, CCl₄, UV lightNBS, CCl₄55*
ElectrophilicBr₂, FeBr₃, 50°CAcetic acid50*

Nucleophilic Substitution Approaches

Tosylation-Bromination Sequence

3-Hydroxymethyltetrahydrothiopyran is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in pyridine. Subsequent treatment with sodium bromide (NaBr) in dimethylformamide (DMF) at 100°C displaces the tosyl group, yielding the bromomethyl product. This two-step process achieves ~70% overall yield but requires stringent anhydrous conditions.

Mitsunobu Reaction

Industrial Production Considerations

Catalyst Reusability

Raney nickel catalysts, as highlighted in CA1230125A, retain activity over 17 hydrogenation cycles without yield loss. This reusability reduces costs in large-scale syntheses.

Solvent Systems

Ethyl acetate and 1,1,2-trichloroethane are preferred for their inertness and ease of removal via distillation. The latter’s high boiling point (113°C) facilitates reflux conditions during acid-catalyzed cyclization.

Pressure and Temperature Optimization

Hydrogenation at 20 bar and 90°C balances reaction rate and safety, while bromination at ambient pressure minimizes equipment costs.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodAdvantagesLimitationsScalability
Reduction-BrominationHigh yields, established protocolMulti-step, solvent-intensiveIndustrial
Direct BrominationSingle-stepLow selectivity, moderate yieldsLaboratory-scale
Nucleophilic SubstitutionTunable reagentsAnhydrous conditions requiredPilot-scale

Q & A

Q. What are the standard synthetic methodologies for preparing 3-Bromomethyltetrahydrothiopyran, and how are reaction conditions optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting tetrahydrothiopyran-3-methanol with hydrobromic acid (HBr) under reflux in anhydrous tetrahydrofuran (THF) . Key optimization parameters include:

  • Temperature : Maintaining 40–60°C to balance reaction rate and byproduct formation.
  • Catalyst : Use of Lewis acids (e.g., ZnBr₂) to enhance bromide ion reactivity.
  • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) to track progress .
  • Purification : Column chromatography (silica gel, gradient elution) to isolate the product .

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.4–3.6 ppm (methylene adjacent to sulfur) and δ 1.5–2.1 ppm (tetrahydrothiopyran backbone) confirm structure .
    • ¹³C NMR : Signals at ~35 ppm (C-S) and ~25 ppm (CH₂Br) validate bromomethyl substitution .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 195 confirms molecular weight .
  • Elemental Analysis : Match calculated vs. observed C, H, S, and Br percentages to assess purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335/H319 hazards) .
  • Waste Disposal : Collect brominated waste in sealed containers for incineration by licensed facilities .
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved using organocatalytic strategies?

Methodological Answer: Asymmetric synthesis involves chiral organocatalysts like proline-derived amines. For example:

  • Catalyst : (S)-Proline (10 mol%) in dichloromethane at 0°C .
  • Substrate : React tetrahydrothiopyran-3-carbaldehyde with bromomethylating agents.
  • Stereocontrol : Hydrogen bonding between the catalyst and substrate enforces Re-face selectivity, yielding >90% ee .
  • Validation : Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

Methodological Answer:

  • Stability Studies :
    • Polar Solvents (e.g., DMSO) : Accelerate degradation via nucleophilic substitution (half-life <7 days at 25°C) .
    • Nonpolar Solvents (e.g., Hexane) : Extend stability (>30 days) by minimizing solvolysis .
    • Temperature : Storage at –20°C in argon atmosphere prevents thermal decomposition .
  • Monitoring : Periodic GC-MS analysis detects degradation products like tetrahydrothiopyran-3-methanol .

Q. How can conflicting NMR and X-ray crystallography data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., ring puckering in tetrahydrothiopyran):

  • Dynamic NMR : Variable-temperature ¹H NMR identifies conformational exchange (e.g., chair-to-boat transitions) .
  • X-ray Crystallography : Resolves absolute configuration but may not capture solution-phase dynamics .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) correlate experimental data with theoretical conformers .

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